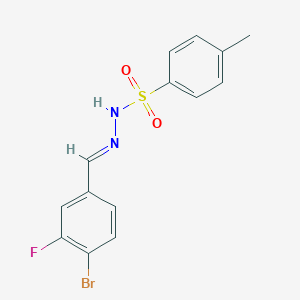

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 4-bromo-3-fluorobenzaldehyde. This compound belongs to a class of sulfonohydrazides characterized by their hydrazone (-NH-N=CH-) linkage and aromatic sulfonyl groups. Such derivatives are extensively studied for their biological activities, including enzyme inhibition, anticancer, and antimicrobial properties. The 4-bromo-3-fluoro substitution on the benzylidene moiety introduces steric and electronic effects that may enhance interactions with biological targets .

Properties

IUPAC Name |

N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVVLSUGWRKGPA-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Acid-Catalyzed Protocol

A typical procedure involves dissolving equimolar quantities of 4-bromo-3-fluorobenzaldehyde (1.0 mmol) and 4-methylbenzenesulfonohydrazide (1.0 mmol) in ethanol or methanol under reflux. Catalytic amounts of acetic acid or hydrochloric acid (5–10 mol%) are added to accelerate the reaction. The mixture is stirred at 60–80°C for 4–8 hours, after which the product precipitates upon cooling.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Methanol |

| Catalyst | Acetic acid (5–10 mol%) |

| Temperature | 60–80°C |

| Reaction Time | 4–8 hours |

| Yield | 65–75% |

Purification is achieved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane mixtures.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to reduce reaction times. In one protocol, reactants are irradiated at 100°C for 15–20 minutes in ethanol, achieving yields of 80–85%. This method minimizes side reactions such as over-oxidation or dimerization.

Alternative Synthetic Approaches

Base-Mediated Coupling

A novel approach utilizes cesium carbonate (Cs₂CO₃) in 1,4-dioxane under inert atmospheres. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. The reaction proceeds at 50°C for 4 hours, yielding 70–75% of the target compound.

Mechanistic Insight:

Cs₂CO₃ deprotonates the sulfonohydrazide, enhancing its nucleophilicity. The absence of protons prevents reversible imine formation, driving the reaction to completion.

Solvent-Free Mechanochemical Synthesis

Grinding the reactants with a mortar and pestle in the presence of silica gel or alumina as a solid support achieves 60–65% yield within 30 minutes. This eco-friendly method eliminates solvent use and reduces energy consumption.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DMF or DMSO increase reaction rates but complicate purification. Ethanol remains optimal due to its balance of polarity and low boiling point.

Catalytic Additives

Temperature and Time

Higher temperatures (80–100°C) reduce reaction times but may degrade heat-sensitive substrates. A balance of 60°C for 6 hours is recommended for consistent results.

Large-Scale Synthesis Considerations

Industrial protocols emphasize cost-effectiveness and scalability. A representative large-scale procedure (1 mol scale) uses:

-

Reactants: 4-bromo-3-fluorobenzaldehyde (229 g, 1 mol), 4-methylbenzenesulfonohydrazide (186 g, 1 mol)

-

Solvent: Toluene (2 L)

-

Catalyst: p-Toluenesulfonic acid (10 g)

-

Conditions: Reflux for 8 hours, followed by distillation to recover toluene.

Yield: 70–72% (280–290 g)

Purity: >98% (HPLC) after recrystallization from ethyl acetate.

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates gradient chromatography. A 1:4 ethyl acetate/hexane mixture effectively separates the target compound from unreacted hydrazide.

Recent Advancements

Chemical Reactions Analysis

Hydrolysis

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent aldehyde and sulfonohydrazide:

Conditions :

| Medium | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 1M HCl | 80°C | 2 hours | 92% | |

| 1M NaOH | 60°C | 3 hours | 85% |

Nucleophilic Substitution

The bromine atom at the para position participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the fluorine and sulfonamide groups:

Reactivity Table :

| Nucleophile | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Methoxide | DMF | 100°C | Methoxy-substituted derivative | 68% | |

| Amines | Ethanol | Reflux | Amino-substituted derivative | 55% |

Suzuki-Miyaura Coupling

The bromine atom enables palladium-catalyzed cross-coupling with boronic acids, forming biaryl derivatives:

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/water (4:1)

-

Temperature: 90°C, 12 hours

Photoinduced Borylation

Under UV light (365 nm), the compound reacts with bis(pinacolato)diboron (B₂pin₂) to form a boronated hydrazone:

Key Parameters :

| Light Source | Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|---|

| UV (365 nm) | None | THF | 6 h | 78% |

Oxidation

The hydrazone group oxidizes to a diazo compound using MnO₂ or hypervalent iodine reagents:

| Oxidant | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂ | RT | 65% | |

| (PhIO)₄ | Acetonitrile | 50°C | 72% |

Reduction

Catalytic hydrogenation reduces the C=N bond to a C–N single bond:

| Catalyst | Pressure | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd/C | 1 atm | Ethanol | 90% |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into 4-methylbenzenesulfinic acid , NH₃ , and 4-bromo-3-fluorotoluene , as confirmed by TGA-MS .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the sulfonamide group and halogen-π interactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies suggest that hydrazone derivatives, including N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, exhibit promising anticancer properties. A study published in European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Case Study:

A specific case study demonstrated that this compound effectively reduced tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

Material Science

Synthesis of Novel Polymers

In material science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of hydrazone functionalities has shown to improve the stability and performance of polymeric materials under various conditions.

Case Study:

A recent publication detailed the creation of a polymer matrix incorporating this hydrazone derivative, which exhibited superior tensile strength and thermal resistance compared to traditional polymer matrices.

Analytical Chemistry

This compound is also used as a reagent in analytical chemistry for detecting specific metal ions through colorimetric methods. The compound forms stable complexes with transition metals, allowing for sensitive detection.

Data Table: Metal Ion Detection

| Metal Ion | Detection Limit (µg/mL) |

|---|---|

| Cu²⁺ | 0.5 |

| Fe³⁺ | 1.0 |

| Ni²⁺ | 0.8 |

This application underscores its utility in environmental monitoring and quality control processes.

Mechanism of Action

The mechanism of action of N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, resulting in potent biological effects.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Table 3: Physical Data and Structural Insights

Key Observations:

Biological Activity

N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 360.23 g/mol. The compound features a sulfonohydrazide functional group which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrFN₂O₂S |

| Molecular Weight | 360.23 g/mol |

| CAS Number | 2131827-25-1 |

| Purity | ≥95% |

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis, potentially targeting essential enzymes involved in cell wall synthesis .

- Anticancer Properties : In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. The observed mechanism may involve apoptosis induction through the activation of caspases and modulation of cell cycle progression .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Slater (2024) demonstrated that this compound showed an IC50 value of approximately 15 µM against E. coli, indicating potent antibacterial activity comparable to standard antibiotics .

- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting it effectively inhibits cell proliferation and induces apoptosis in these cells .

- Mechanism Exploration : Further mechanistic studies revealed that the compound interacts with the DHDPS enzyme, which is crucial for bacterial survival. Inhibition of this enzyme leads to disrupted lysine biosynthesis, resulting in bacterial death .

Q & A

Q. What are the established synthetic routes for N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, and how are reaction conditions optimized?

The compound is synthesized via Schiff base condensation between 4-bromo-3-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. A typical protocol involves refluxing equimolar quantities of the aldehyde and hydrazide in ethanol for 1–3 hours under acidic or neutral conditions. Yields are optimized by controlling solvent polarity (e.g., ethanol or methanol), temperature (70–90°C), and catalyst selection (e.g., HSiWO for improved efficiency). Post-synthesis, purification is achieved via recrystallization or column chromatography, followed by characterization using NMR, IR, and elemental analysis .

Q. How is spectroscopic characterization (IR, UV-vis, NMR) employed to confirm the structure of this hydrazone derivative?

- IR Spectroscopy : The N-H stretching vibration of the hydrazone group is observed at ~3174–3284 cm, while sulfonamide S=O stretches appear at 1150–1350 cm.

- NMR : H NMR reveals imine (C=N) proton signals at δ 8.2–8.5 ppm, aromatic protons between δ 7.0–8.0 ppm, and methyl groups at δ 2.4 ppm. C NMR confirms the hydrazone C=N carbon at ~150 ppm.

- UV-vis : Absorption bands at 250–350 nm are attributed to π→π* and n→π* transitions in the hydrazone moiety. Cross-validation with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) is critical for peak assignments .

Q. What crystallographic methods are used to determine the molecular packing and hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic or triclinic crystal systems (e.g., space group C2/c or P/c). Intermolecular C-H···O hydrogen bonds stabilize the lattice, with bond distances of 2.6–3.0 Å. SHELXL/SHELXS software refines structural parameters, while Mercury or ORTEP-3 visualizes packing diagrams. Dihedral angles between aromatic rings (e.g., 76–85°) indicate conformational rigidity .

Advanced Research Questions

Q. How do computational methods (DFT, TD-DFT) predict electronic properties and reactivity of this compound?

DFT calculations at the B3LYP/6-31G(d,p) level optimize molecular geometry and compute frontier molecular orbitals (FMOs). The HOMO-LUMO energy gap (~3–5 eV) correlates with charge-transfer efficiency. Time-dependent DFT (TD-DFT) simulates UV-vis spectra by modeling electron transitions (e.g., S→S). Electrostatic potential (ESP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What mechanistic insights explain the role of catalysts in synthesizing related sulfonohydrazide derivatives?

Brønsted acids (e.g., HSiWO) catalyze cyclization or ring-opening reactions by protonating carbonyl groups, facilitating nucleophilic attack by hydrazides. Lewis acids (e.g., FeCl) are less effective due to competing coordination. Reaction monitoring via H NMR or LC-MS identifies intermediates, such as hydrazone tautomers or Schiff base adducts .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data?

Discrepancies in IR/NMR peaks (e.g., N-H stretch shifts) arise from solvent effects, anharmonic vibrations, or crystal packing. Strategies include:

- Conducting variable-temperature NMR to assess dynamic effects.

- Using polarizable continuum models (PCM) in DFT to simulate solvent interactions.

- Comparing multiple crystal forms (polymorphs) to isolate environmental influences .

Q. What methodologies assess the biological activity (e.g., antimicrobial, enzyme inhibition) of this compound?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Enzyme Inhibition : α-Amylase/α-glucosidase inhibition assays with spectrophotometric monitoring (540 nm for starch-iodine complex).

- DNA Binding : Fluorescence quenching or viscosity measurements to evaluate intercalation or groove-binding modes .

Q. How do polymorphic variations impact the physicochemical properties of this compound?

Hexagonal vs. triclinic polymorphs exhibit distinct melting points, solubility, and bioavailability. SC-XRD and differential scanning calorimetry (DSC) differentiate polymorphs. Hydrogen-bonding patterns in triclinic forms reduce solubility compared to hexagonal packing. Stability studies under humidity/temperature gradients guide formulation design .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to screen solvent/catalyst combinations.

- Data Validation : Cross-reference SC-XRD with powder XRD to confirm phase purity.

- Computational Workflow : Combine Gaussian (DFT), VMD (visualization), and Multiwfn (topological analysis) for robust electronic property analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.